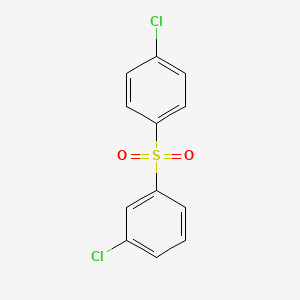

3,4'-Dichlorodiphenyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWMELCMYSUIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557705 | |

| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38980-69-7 | |

| Record name | 3,4'-Dichlorodiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038980697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DICHLORODIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02XFV8T8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dichlorodiphenyl Sulfone

Direct Synthesis Approaches

Direct synthesis focuses on constructing the dichlorodiphenyl sulfone structure from basic aromatic precursors. The control of isomer formation, particularly the ratio of the 3,4'-isomer to other isomers like 4,4'- and 2,4'-, is a critical challenge in these processes. google.com

While the primary industrial synthesis of dichlorodiphenyl sulfones proceeds via electrophilic substitution, related methods that can be described under the umbrella of nucleophilic aromatic substitution include Friedel-Crafts type reactions. In this context, a sulfonyl chloride derivative acts as the electrophile, which is attacked by a nucleophilic aromatic ring. The chloride substituents are activated towards nucleophilic substitution, which is a key property for the compound's use in producing polysulfones.

A common approach involves the reaction of a benzenesulfonyl chloride with a chlorobenzene (B131634) derivative in the presence of a Lewis acid catalyst. The formation of 3,4'-dichlorodiphenyl sulfone would necessitate specific precursor selection to direct the substitution to the desired positions.

The key catalysts for this type of reaction are Lewis acids, which enhance the electrophilicity of the sulfonyl chloride.

Catalyst Systems : Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are the most frequently employed catalysts. google.com FeCl₃ is often used in the reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene. google.com

Reaction Conditions : The reaction is typically carried out at elevated temperatures. For instance, the conversion to the sulfone using chlorobenzene as a solvent can be conducted at approximately 140°C to 155°C. google.comgoogle.com The reaction time can be considerable, often lasting several hours. google.com

The regiochemical outcome of the synthesis is determined by the substitution pattern of the precursors: a substituted benzenesulfonyl chloride and a chlorobenzene. To obtain the 3,4'-isomer, specific combinations are required, as illustrated in the table below.

| Benzenesulfonyl Chloride Precursor | Aromatic Ring Precursor | Primary Expected Isomer Product | Potential Minor Isomer Product(s) |

|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | 4,4'-Dichlorodiphenyl sulfone | 2,4'-Dichlorodiphenyl sulfone |

| 3-Chlorobenzenesulfonyl chloride | Chlorobenzene | This compound | 2,3'-Dichlorodiphenyl sulfone |

The data in this table is derived from foundational principles of electrophilic aromatic substitution, where the incoming substituent is directed by existing groups on the aromatic ring.

The most established industrial route for synthesizing dichlorodiphenyl sulfones is the direct sulfonation of chlorobenzene. wikipedia.orgsmolecule.com This reaction proceeds through an electrophilic aromatic substitution mechanism where a sulfonating agent attacks the chlorobenzene ring. The process typically yields a mixture of isomers, and conditions must be carefully controlled to influence the product distribution.

A variety of sulfonating agents can be employed, each influencing the reaction's outcome. The regioselectivity between the desired 3,4'-isomer and the thermodynamically favored 4,4'-isomer is highly sensitive to the reaction conditions.

Sulfonating Agents : Common agents include sulfur trioxide (SO₃), concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of SO₃ in H₂SO₄), and chlorosulfonic acid. konishi-chem.co.jp Processes have also been developed that use dimethyl pyrosulfate, formed in situ from dimethyl sulfate (B86663) and sulfur trioxide, as the reactive sulfonating species. google.com

Regioselectivity Control :

Temperature : Temperature is a critical factor in determining the isomer ratio. Lower temperatures, typically between 25–50°C, favor kinetic control of the reaction, which leads to a higher proportion of the 3,4'-isomer. Conversely, higher temperatures of 80–100°C promote thermodynamic control, favoring the formation of the more stable 4,4'-isomer.

Solvent Systems : The choice of solvent can also play a role. Polar aprotic solvents, such as dimethylformamide (DMF), can alter isomer ratios by stabilizing the intermediate sulfonic acids formed during the reaction.

Controlling the isomeric composition of the final product is paramount. Besides the 4,4'-isomer, 2,4'-dichlorodiphenyl sulfone is another common by-product. Research has focused on optimizing conditions to either maximize the desired isomer or to manage the by-product stream effectively.

Influence of Reagents : The use of thionyl chloride (SOCl₂) during the sulfonation step has been shown to improve isomer selectivity. Adding 15–50 mole% of SOCl₂ can increase the yield of the 3,4'-isomer to 18–22% by stabilizing the meta-sulfonation intermediates.

Isomer Distribution Data : The choice of sulfonating agent and reaction conditions directly impacts the yield of each isomer. The following table summarizes findings on isomer distribution in sulfonation reactions.

| Sulfur Trioxide (SO₃) Source | Catalyst | Temperature (°C) | 3,4'-Isomer Yield (%) | 4,4'-Isomer Yield (%) |

|---|---|---|---|---|

| Sulfur trioxide | FeCl₃ | 50 | 12–18 | 72–78 |

| Oleum (20% SO₃) | AlCl₃ | 80 | 5–8 | 85–90 |

| Chlorosulfonic acid | None | 25 | 20–25 | 60–65 |

Source: Data compiled from research findings on dichlorodiphenyl sulfone synthesis.

After synthesis, the isomeric mixture is often subjected to purification processes like crystallization to isolate the desired sulfone. The remaining mixture of isomers can also be converted back to chlorobenzene and recycled. google.com

Sulfonating Agents and Regioselectivity Control

Friedel-Crafts Based Synthetic Routes

The cornerstone of industrial dichlorodiphenyl sulfone production is the Friedel-Crafts reaction, which generally involves the sulfonylation of chlorobenzene. This can be achieved through several approaches, including reacting chlorobenzene with sulfur trioxide, chlorosulfonic acid, or sulfonyl chlorides in the presence of a catalyst. smolecule.com A notable process involves reacting dimethyl pyrosulfate with sulfur trioxide to create a potent sulfonating agent, which then reacts with chlorobenzene at elevated temperatures (100–160°C) to yield an isomeric mixture of dichlorodiphenyl sulfones. In these mixtures, the 3,4'-isomer is a significant by-product.

Another established Friedel-Crafts pathway involves the reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene, catalyzed by iron(III) chloride. google.com Regardless of the specific reagents, these processes invariably produce a mixture of isomers, including 2,4'-, 3,4'-, and 4,4'-Dichlorodiphenyl sulfone, necessitating extensive purification to isolate any single isomer. google.com

The choice of catalyst in the Friedel-Crafts reaction is critical as it significantly influences the efficiency and the isomeric distribution of the final product.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are widely used to catalyze the sulfonylation of chlorobenzene. rsc.org While effective, AlCl₃ poses environmental challenges due to the large volumes of acidic wastewater generated during its separation from the product via hydrolysis. rsc.org The catalyst choice also affects isomer ratios; for instance, FeCl₃ tends to promote para-substitution, thereby favoring the 4,4'-isomer. The reaction temperature further modulates this selectivity, with lower temperatures (25–50°C) kinetically favoring the formation of the 3,4'-isomer, while higher temperatures (80–100°C) thermodynamically favor the 4,4'-isomer.

Metal-Free Catalysts: To circumvent issues associated with traditional Lewis acids, metal-free alternatives have been developed. Triflic acid (TfOH) has been demonstrated as an effective acidic catalyst for the reaction of arylsulfonyl chlorides with arenes, offering a route to diaryl sulfones with high selectivity and yield. chemistryviews.org This system allows for the easy recovery and reuse of the catalyst. chemistryviews.org

Ionic Liquids: Functional ionic liquids, such as metal-based methylimidazolium ionic liquids (e.g., [Bmim]Cl–1.6AlCl₃), have emerged as efficient and reusable catalysts for the alkylation of chlorobenzene with thionyl chloride. rsc.org These catalysts show good performance and can be recycled multiple times, presenting a more environmentally benign alternative to stoichiometric Lewis acids. rsc.org

Table 1: Effect of Catalytic Systems on Isomer Distribution in Chlorobenzene Sulfonation

| SO₃ Source | Catalyst | Temperature (°C) | 3,4'-Isomer Yield (%) | 4,4'-Isomer Yield (%) |

|---|---|---|---|---|

| Sulfur trioxide | FeCl₃ | 50 | 12–18 | 72–78 |

| Oleum (20% SO₃) | AlCl₃ | 80 | 5–8 | 85–90 |

| Chlorosulfonic acid | None | 25 | 20–25 | 60–65 |

An alternative synthetic pathway involves a two-step process where a diaryl sulfoxide (B87167) is first synthesized and then subsequently oxidized to the corresponding sulfone. This method is prominently used for producing 4,4'-DCDPS but inherently generates the 3,4'-isomer as well. google.compatsnap.com

The process begins with a Friedel-Crafts reaction between thionyl chloride (SOCl₂) and chlorobenzene, using a catalyst like anhydrous aluminum trichloride. google.compatsnap.comgoogle.com This reaction yields an isomeric mixture of dichlorodiphenyl sulfoxides. The intermediate sulfoxide mixture is then isolated and subjected to an oxidation step. google.com A common and effective oxidant for this transformation is hydrogen peroxide, typically using glacial acetic acid as a solvent or catalyst. google.compatsnap.comgoogle.com The oxidation converts the dichlorodiphenyl sulfoxides to their respective sulfones. google.com While this method is controlled in two distinct stages, the initial Friedel-Crafts reaction still dictates the isomeric composition of the sulfoxide precursor and, consequently, the final sulfone product. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry, with various reagents like potassium permanganate (B83412) or dioxiranes also being capable of effecting this change, although hydrogen peroxide is frequently cited in the context of dichlorodiphenyl sulfone synthesis. acs.orgorganic-chemistry.org

Catalytic Systems in Friedel-Crafts Acylations/Alkylations

Isolation and Purification Techniques for this compound

Since this compound is primarily obtained as an impurity in the synthesis of the 4,4'-isomer, purification techniques are focused on separating these positional isomers. google.com The crude product mixture from a typical Friedel-Crafts synthesis can contain up to 30% of the 3,4'-isomer. google.com

Differential Solubility-Based Separation (Crystallization)

The most common industrial method for separating the isomers of dichlorodiphenyl sulfone is fractional crystallization, which exploits the differences in their solubility in various organic solvents. The 4,4'-isomer is generally less soluble than the 3,4'- and 2,4'-isomers in selected solvents.

This allows for the selective precipitation of the high-melting, more symmetrical 4,4'-DCDPS from the solution, while the other isomers, including 3,4'-DCDPS, remain enriched in the mother liquor. Solvents commonly employed for this separation include chlorobenzene, dichloromethane, and alkanols like methanol (B129727). google.com By carefully controlling conditions such as temperature and solvent composition, a high-purity fraction of the 4,4'-isomer can be crystallized and removed, leaving the 3,4'-isomer concentrated in the filtrate. google.com

Chromatographic Resolution Methods

For achieving very high levels of purity or for analytical purposes, chromatographic techniques are employed.

Column Chromatography: Large-scale column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) can effectively resolve the different dichlorodiphenyl sulfone isomers. However, this method is generally considered cost-prohibitive for bulk industrial production and is more suited for laboratory-scale separations.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for quantifying the isomeric ratio in a mixture of dichlorodiphenyl sulfones. justia.com Reverse-phase HPLC methods have been developed that can separate 4,4'-DCDPS from its impurities. sielc.com Such methods are scalable and can be adapted for preparative liquid chromatography to isolate high-purity fractions of less abundant isomers like 3,4'-DCDPS. sielc.com

Optimization of Purification Protocols for High Purity Applications

For applications requiring high-purity monomers, such as the synthesis of high-performance polymers, optimized purification protocols are essential. Research has focused on enhancing the efficiency of crystallization to minimize isomer content in the final product.

One patented method describes a process for purifying crude 4,4'-DCDPS that contains isomeric impurities. google.comwipo.int The protocol involves dissolving the crude solid in an organic solvent to which a specific amount of water (1 to 30 wt%) has been added. google.comwipo.int Cooling this solution causes the 4,4'-DCDPS to crystallize. google.comwipo.int Subsequent solid-liquid separation and washing of the filter cake with an organic solvent can yield 4,4'-DCDPS with isomer content reduced to less than 0.3 wt%. google.com

Another key optimization strategy is to control the initial synthesis to produce the lowest possible level of impurities, which simplifies downstream purification. For example, in the synthesis of the related 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS), optimizing reaction variables such as reactant ratios, temperature, and time led to a product with nearly 100% conversion, eliminating the need for a separate recrystallization step. researchgate.net Applying similar principles to control the selectivity of the initial Friedel-Crafts reaction is a critical aspect of producing high-purity dichlorodiphenyl sulfone isomers.

Derivatization Strategies from this compound

The chlorine atoms in this compound are susceptible to nucleophilic substitution, making it a versatile starting material for the synthesis of various derivatives.

Synthesis of Sulfonated Derivatives

The introduction of sulfonic acid groups onto the backbone of this compound can significantly alter its properties, particularly its hydrophilicity and ion-exchange capacity. This has led to research into its sulfonated derivatives for applications such as proton exchange membranes (PEMs) in fuel cells. researchgate.netvt.edu The synthesis of 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) is a key example. researchgate.net

Achieving the desired degree of sulfonation requires precise control over the reaction stoichiometry. In the synthesis of SDCDPS from 4,4'-dichlorodiphenyl sulfone (a closely related isomer), the molar ratio of the sulfonating agent (e.g., sulfur trioxide) to the dichlorodiphenyl sulfone is a critical parameter. researchgate.net Research has shown that by carefully controlling this ratio, along with reaction temperature and time, high conversion to the disulfonated product can be achieved. researchgate.net For instance, an optimized process for the synthesis of SDCDPS utilized a specific molar ratio of DCDPS to SO₃ at an elevated temperature for a set duration, resulting in nearly 100% conversion. researchgate.net This level of control is essential to produce copolymers with consistent and predictable properties for applications like fuel cell membranes. vt.edugoogle.com

After the sulfonation reaction, purification is often necessary to remove any unreacted starting materials or undesired byproducts, such as monosulfonated species. Historically, recrystallization from alcohol-water mixtures was a common purification method. researchgate.net However, with optimized reaction conditions that lead to high conversion rates, the need for extensive purification can be minimized or even eliminated. researchgate.net Techniques such as proton NMR, HPLC, and mass spectrometry are used to confirm the purity and structure of the synthesized sulfonated derivatives. researchgate.net For industrial applications, purification methods that are both effective and cost-efficient are crucial. One patented process for purifying crude 4,4'-DCDPS, which can contain isomers like 3,4'-DCDPS, involves dissolving the crude product in an organic solvent and then adding water to precipitate the purified product. google.com

Stoichiometric Control in Sulfonation Reactions

Formation of Amino and Hydroxy Derivatives

The chlorine atoms of dichlorodiphenyl sulfones can be replaced by amino or hydroxyl groups through nucleophilic aromatic substitution reactions. For example, the synthesis of 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone involves the reduction of a dinitro precursor. The synthesis of 4,4'-diaminodiphenyl sulfone (dapsone), a related compound, can be achieved through a multi-step process that includes condensation, oxidation, and reduction reactions. google.com These amino and hydroxy derivatives are valuable intermediates in the synthesis of high-performance polymers and have also been investigated for their biological activities. ilsl.br

Electrosynthetic Pathways for Sulfone Modifications

Electrosynthesis offers an alternative, often greener, approach to chemical synthesis. thieme-connect.deacs.org While specific electrosynthetic pathways for the direct modification of this compound are not extensively detailed in the provided search results, the general principles of electrosynthesis can be applied to sulfone chemistry. For instance, the electrochemical oxidation of a thioether can lead to the formation of a sulfone. acs.org Electrosynthesis can be used to generate sulfonyl radicals from sulfonyl hydrazides, which can then participate in various reactions, including additions to double and triple bonds. acs.org This suggests the potential for electrosynthetic methods to be developed for the derivatization of this compound, potentially offering milder reaction conditions and unique selectivities.

Mechanism of Action in Chemical Transformations

The primary mechanism through which this compound participates in chemical transformations is nucleophilic aromatic substitution. The electron-withdrawing sulfone group activates the chlorine substituents, making them susceptible to attack by nucleophiles. This reactivity is the basis for its use as a monomer in polymerization reactions, where it reacts with bisphenols or other nucleophilic comonomers to form poly(ether sulfone)s. wikipedia.orgnasa.gov

The precise position of the chlorine atoms on the phenyl rings influences the reactivity. The chlorine at the 4'-position is generally more reactive towards nucleophilic substitution than the chlorine at the 3-position due to the electronic effects of the sulfone group. This difference in reactivity can be exploited to achieve selective modifications of the molecule.

In the context of its derivatives, the mechanism of action can vary. For example, sulfonated derivatives used in proton exchange membranes facilitate proton transport through the sulfonic acid groups. researchgate.netvt.edu Amino and hydroxy derivatives can act as nucleophiles in further reactions, allowing for the synthesis of a wide range of other compounds.

Nucleophilic Activation of Chloride Substituents

The chlorine atoms attached to the phenyl rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is not inherent to chlorobenzene itself but is a direct consequence of the presence of the powerfully electron-withdrawing sulfone (-SO2-) group. The sulfone group activates the chloride substituents by stabilizing the intermediate formed during the substitution reaction. smolecule.com It withdraws electron density from the aromatic rings, particularly at the ortho and para positions, making the carbon atoms attached to the chlorine atoms electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org

This activation is the cornerstone of the synthesis of high-performance polymers like polyethersulfones (PES). wikipedia.org In these polymerization reactions, this compound (or, more commonly, its 4,4'- isomer) acts as an activated dihalide monomer. It reacts with a wide range of nucleophiles, most notably the salts of bisphenols (bisphenates), in a step-growth polycondensation reaction. wikipedia.orgwikipedia.org

The reaction proceeds via the formation of a Meisenheimer complex, a negatively charged intermediate whose charge is delocalized and stabilized by the sulfone group. The subsequent loss of the chloride leaving group restores the aromaticity and forms the new ether linkage. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidinone (NMP), at elevated temperatures. dtic.milresearchgate.net A base, such as potassium carbonate or sodium hydroxide (B78521), is used to generate the nucleophilic phenoxide from the corresponding bisphenol. dtic.milresearchgate.net

The general scheme for this polymerization is as follows: n (ClC₆H₄)₂SO₂ + n NaO−X−ONa → [(O−X−OC₆H₄)₂SO₂]ₙ + 2n NaCl wikipedia.org

The reactivity of the two chlorine atoms in this compound is not identical. The chloride at the 4'-position is para to the sulfone group and is thus significantly more activated towards nucleophilic attack than the chloride at the 3-position, which is meta to the sulfone group. This difference in reactivity can be exploited in specific synthetic applications but also means that the 3,4'- isomer is generally less preferred than the 4,4'- isomer for producing linear high-molecular-weight polymers.

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution on Dichlorodiphenyl Sulfones

| Parameter | Condition | Source |

|---|---|---|

| Monomer | 4,4'-Dichlorodiphenyl sulfone or this compound | wikipedia.orgdtic.mil |

| Nucleophile | Bisphenol-A, 4,4'-sulfonylbisphenol (Bisphenol S), various diols | wikipedia.orgdtic.mil |

| Solvent | Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidinone (NMP) | dtic.milresearchgate.net |

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | dtic.milresearchgate.net |

| Temperature | 130–160 °C | wikipedia.org |

| Catalyst | Phase-transfer catalysts like 18-Crown-6 can be used | researchgate.net |

Role of the Sulfone Group in Polymerization Reactions

The sulfone group plays a multifaceted and critical role in the polymerization process and in determining the final properties of the resulting polymers. mdpi.com

Activation for Polycondensation: As detailed in the previous section, the primary role of the sulfone group during synthesis is the activation of the aryl halides toward nucleophilic aromatic substitution, which enables the formation of the high-molecular-weight poly(arylene ether sulfone) backbone. wikipedia.orgnih.gov

Imparting Desirable Polymer Properties: Once incorporated into the polymer chain, the sulfone group is instrumental in defining the high-performance characteristics of materials like PES. wikipedia.orgmdpi.com

Thermal Stability: The sulfone group is highly stable and linked to the aromatic system through resonance, strengthening the bonds. wikipedia.org This, combined with the rigid aromatic backbone, imparts exceptional thermal stability to the polymer, allowing for high continuous use temperatures. wikipedia.orgmdpi.com

Oxidative Resistance: The sulfur atom in the sulfone group is in its highest oxidation state (+6). The group's strong electron-withdrawing nature makes the entire polymer chain electron-deficient, which opposes further oxidation (electron loss). This results in excellent resistance to oxidative degradation. wikipedia.org

Mechanical Strength and Stiffness: The rigid and planar configuration of the biphenylsulfonyl unit contributes significantly to the polymer's high tensile strength, stiffness, and creep resistance, even at elevated temperatures. wikipedia.orgmdpi.com

Chemical Resistance: The stable ether and sulfone linkages provide good resistance to a range of chemicals, including many organic solvents, acids, and bases. mdpi.com

Amorphous Nature: While providing rigidity, the sulfone linkage, in combination with the ether bonds that allow for some rotational freedom, results in a linear amorphous polymer. mdpi.com This leads to transparency and good dimensional stability.

Table 2: Properties of Poly(arylene ether sulfone)s Derived from Dichlorodiphenyl Sulfone Monomers

| Property | Contribution of the Sulfone Group | Source |

|---|---|---|

| High Thermal Stability | The biphenylsulfonyl group is rigid and stable; resists thermal decomposition. | wikipedia.org |

| High Strength and Stiffness | The rigid structure of the sulfone unit contributes to the polymer's mechanical strength. | wikipedia.orgmdpi.com |

| Excellent Oxidation Resistance | The electron-withdrawing sulfone group makes the polymer resistant to further oxidation. | wikipedia.org |

| Good Chemical Resistance | Stable sulfone linkages contribute to overall chemical inertness. | mdpi.com |

| Hydrophilicity (in sulfonated versions) | The sulfone group itself can be sulfonated to introduce -SO₃H groups, dramatically increasing hydrophilicity for membrane applications. | nih.govresearchgate.netkonishi-chem.co.jp |

Oxidation and Reduction Chemistry of the Sulfone Moiety

While the primary reactivity of this compound involves the chloride substituents, the sulfone moiety itself can undergo chemical transformations, primarily reduction.

Oxidation: The sulfur atom in a sulfone group is in its highest possible oxidation state (+6). Therefore, the sulfone group is generally inert to further oxidation. wikipedia.org Reagents like hydrogen peroxide or potassium permanganate, which are used to oxidize sulfides to sulfoxides and subsequently to sulfones, will not affect the sulfone group itself. google.com In fact, the synthesis of 4,4'-dichlorodiphenyl sulfone can involve the oxidation of 4,4'-dichlorodiphenyl sulfoxide with hydrogen peroxide, highlighting the stability of the sulfone as the final oxidation product. google.com

Reduction: The reduction of the sulfone group is a more common transformation, though it often requires potent reducing agents. The sulfone can be reduced stepwise, first to a sulfoxide and then to a sulfide. However, selectively stopping the reduction at the sulfoxide stage can be challenging. tandfonline.com

Several methods have been developed for the reduction of diaryl sulfones:

Magnesium-Methanol: A system of magnesium metal in methanol can effectively deoxygenate diaryl sulfones to the corresponding diaryl sulfides. The reaction is believed to proceed through the sulfoxide intermediate. tandfonline.com

Hydrosilanes with Lewis Acids: Catalytic systems, such as B(C₆F₅)₃ with a stoichiometric hydrosilane like triethylsilane (Et₃SiH), can reduce both sulfoxides and sulfones to sulfides under heated conditions. thieme-connect.com

Diisobutylaluminum Hydride (DIBAL-H): This powerful hydride reducing agent has also been shown to be effective in the normally difficult reduction of sulfones to sulfides. cdnsciencepub.com

Desulfonylation: In some cases, the entire sulfone group can be extruded from the molecule. A notable example is the nickel-catalyzed intramolecular desulfitative coupling, which converts diaryl sulfones into biaryl compounds through the elimination of sulfur dioxide (SO₂). chemistryviews.org This reaction involves the cleavage of the carbon-sulfur bonds and represents a complete reductive elimination of the sulfone bridge.

Table 3: Reagents for the Reduction of the Diaryl Sulfone Moiety

| Transformation | Reagent/System | Product | Source |

|---|---|---|---|

| Deoxygenation | Magnesium (Mg) in Methanol (MeOH) | Diaryl sulfide | tandfonline.com |

| Deoxygenation | B(C₆F₅)₃ (catalyst) / Et₃SiH | Diaryl sulfide | thieme-connect.com |

| Deoxygenation | Diisobutylaluminum hydride (DIBAL-H) | Diaryl sulfide | cdnsciencepub.com |

| Desulfonylation | Ni(cod)₂ (catalyst) / N-heterocyclic carbene (ligand) / Mg | Biaryl | chemistryviews.org |

Polymerization Chemistry and Advanced Materials Applications of 3,4 Dichlorodiphenyl Sulfone

Homopolymerization and Copolymerization Processes

The chlorine substituents on the aromatic rings of 3,4'-Dichlorodiphenyl sulfone are activated by the strong electron-withdrawing sulfone (-SO2-) group, making them susceptible to nucleophilic aromatic substitution (SNAr). rsc.org This reactivity is the foundation for its use in step-growth polymerization to form poly(arylene ether sulfone)s. In these reactions, this compound can theoretically react with itself (homopolymerization) in the presence of a suitable coupling agent or, more commonly, with other monomers (copolymerization) to create advanced materials.

However, due to its asymmetrical structure, the polymerization of this compound inherently leads to polymers with a non-linear or branched structure. This contrasts sharply with the highly linear and rigid polymers obtained from its 4,4'-isomer, which are prized for their mechanical strength and high glass transition temperatures. The 3,4'-isomer is primarily found as a by-product in the industrial synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS). google.com

Polysulfone Synthesis via Nucleophilic Step Polymerization

The most common method for synthesizing polysulfones is through nucleophilic step polymerization, where a dihalide monomer is reacted with a bisphenate salt. nasa.gov The general reaction involves the displacement of the halide ions on the dichlorodiphenyl sulfone monomer by the phenoxide ions of the bisphenol comonomer, forming a repeating ether linkage. wikipedia.org

Use of Bisphenol Monomers

A variety of bisphenol monomers can be copolymerized with dichlorodiphenyl sulfone isomers to produce polysulfones with tailored properties. Bisphenol A (BPA) is a widely used comonomer that reacts with dichlorodiphenyl sulfone to form a common type of polysulfone (PSU). wikipedia.orgechemi.com Other bisphenols, such as 4,4'-biphenol and hydroquinone, are also employed to modify the properties of the resulting polymer, including its thermal stability and mechanical toughness. vt.eduvt.edu

When using this compound, the reaction with a bisphenol like BPA would proceed via the same nucleophilic aromatic substitution mechanism. However, the irregular placement of the chlorine atoms on the sulfone monomer results in a kinked, non-linear polymer chain. This can affect material properties such as crystallinity, solubility, and mechanical strength when compared to the linear polymer derived from 4,4'-DCDPS.

Optimization of Reaction Parameters

The success of polysulfone synthesis hinges on the careful control of several reaction parameters to achieve high molecular weight polymers while minimizing side reactions. nasa.gov

Solvent: The polymerization is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. nih.govgoogleapis.comresearchgate.net These solvents are effective at dissolving the polymer and facilitating the nucleophilic substitution reaction.

Temperature: Reaction temperatures are generally elevated, often in the range of 160°C to 250°C, to ensure a sufficient reaction rate. nih.govgoogle.comepo.org The optimal temperature depends on the specific monomers and solvent used.

Base and Water Removal: A weak base, most commonly potassium carbonate (K2CO3), is used to generate the bisphenate salt in situ. nih.gov It is crucial to maintain substantially anhydrous conditions, as water can react with the activated halide monomer and lead to low molecular weight products. This is often achieved by using a co-solvent like toluene (B28343) to azeotropically remove water during the reaction. epo.org

The following table provides representative conditions for polysulfone synthesis, which are generally applicable to the polymerization of dichlorodiphenyl sulfone isomers.

| Parameter | Typical Value/Condition | Purpose |

| Dihalide Monomer | Dichlorodiphenyl Sulfone Isomer | Activated monomer for polymerization |

| Bisphenol Monomer | Bisphenol A, 4,4'-Biphenol | Comonomer providing hydroxyl groups |

| Solvent | DMAc, DMSO, Sulfolane | Dissolves reactants and polymer |

| Base | K2CO3 | Forms bisphenate salt in situ |

| Temperature | 160-250 °C | Ensures adequate reaction rate |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative side reactions |

| Water Removal | Azeotropic distillation (e.g., with Toluene) | Prevents hydrolysis and chain termination |

Note: This table illustrates general parameters for the synthesis of polysulfones. Specific values may vary based on the exact reactants and desired polymer characteristics. The use of this compound as the dihalide monomer would primarily influence the polymer's final architecture (non-linearity).

Phase-Transfer Catalysis in Polymerization

To enhance the rate and efficiency of polysulfone synthesis, especially in solid-liquid systems involving potassium carbonate, phase-transfer catalysis can be employed. Catalysts like crown ethers (e.g., 18-crown-6) or organic ammonium (B1175870) salts can significantly accelerate the reaction. echemi.comresearchgate.net

The catalyst works by complexing with the potassium ion (from K2CO3), which increases the reactivity of the associated phenoxide anion. This "naked" anion is a more powerful nucleophile, leading to faster substitution on the dichlorodiphenyl sulfone monomer. researchgate.net The use of a phase-transfer catalyst can lead to higher molecular weight polymers in shorter reaction times and may allow for lower reaction temperatures. researchgate.net While specific studies on the phase-transfer catalyzed polymerization of this compound are not widely documented, the principles would apply, potentially improving the efficiency of forming the corresponding non-linear polysulfone.

Polyethersulfone Synthesis

Polyethersulfones (PES) are a subclass of polysulfones characterized by the absence of the aliphatic isopropylidene group found in BPA-based polysulfones. This results in enhanced thermal stability and chemical resistance. PES is typically synthesized by the polycondensation of an activated dihalodiphenyl sulfone with a dihydroxydiphenyl sulfone. googleapis.comepo.org

The polymerization chemistry is analogous to that of other polysulfones, relying on nucleophilic aromatic substitution in a polar aprotic solvent with a weak base. Using this compound in a PES synthesis would introduce non-linear segments into the polymer backbone, altering its physical properties compared to the linear, high-performance PES derived from the 4,4'-isomer.

Polyphenylsulfone Synthesis

Polyphenylsulfone (PPSU) is another high-performance thermoplastic known for its exceptional impact strength, chemical resistance, and high heat deflection temperature. It is commercially produced by the polycondensation of 4,4'-dichlorodiphenyl sulfone with 4,4'-biphenol. google.comnih.govepo.org The reaction follows the standard nucleophilic aromatic substitution pathway.

The theoretical synthesis of a PPSU-type polymer using this compound would involve its reaction with 4,4'-biphenol. The resulting polymer would possess a branched or kinked structure due to the asymmetric nature of the 3,4'-DCDPS monomer. This would differentiate it from the linear, rigid-rod structure of conventional PPSU, likely impacting its mechanical and thermal properties. Research on copolyphenylene sulfones often utilizes the 4,4'-isomer to achieve specific performance characteristics. nih.gov

Functional Polymer Development through Dichlorodiphenyl Sulfone Derivatives

The development of functional polymers from dichlorodiphenyl sulfone isomers is a cornerstone of modern materials science. The process involves nucleophilic aromatic substitution, a type of step-growth polymerization, where the chlorine atoms on the dichlorodiphenyl sulfone monomer are replaced by a nucleophile, typically a bisphenate. The electron-withdrawing sulfone group (–SO2–) activates the chlorine atoms, facilitating this reaction. While various isomers exist, the 4,4'-dichlorodiphenyl sulfone (4,4'-DCDPS) is the preferred monomer for creating high-performance poly(arylene ether sulfone)s (PAES) due to the linear, rigid polymer chains it forms. smolecule.com

Proton exchange membranes are critical components in fuel cells, requiring materials with high proton conductivity, good mechanical strength, and thermal and chemical stability. vt.edu Derivatives of dichlorodiphenyl sulfone are extensively used to create these membranes.

To create polymers suitable for PEMs, sulfonic acid groups (–SO3H) must be introduced into the polymer backbone. These groups provide the sites for proton transport. A highly effective method for this is the direct polymerization using a sulfonated monomer. vt.edu The key monomer for this process is 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) , which is synthesized from the 4,4'-DCDPS isomer. vt.eduresearchgate.net

The polymerization is a nucleophilic polycondensation reaction where a mixture of the sulfonated monomer (SDCDPS) and a non-sulfonated dihalide (typically 4,4'-DCDPS) is reacted with a dihydroxy monomer, such as 4,4'-biphenol or bisphenol A. vt.edumdpi.com By systematically varying the molar ratio of SDCDPS to DCDPS, copolymers with controlled degrees of sulfonation can be produced. vt.edu This allows for the fine-tuning of the membrane's properties. High molecular weight, film-forming, and ductile copolymers can be synthesized using this method. vt.edu

The primary function of a PEM is to conduct protons, and this property, known as ionic conductivity, is directly related to the degree of sulfonation and the resulting membrane structure. Research shows that as the content of the sulfonated monomer (SDCDPS) in the copolymer increases, the ionic conductivity of the resulting membrane rises. researchgate.net

For instance, a series of sulfonated poly(arylene ether sulfone) (SPAES) membranes demonstrated that higher degrees of sulfonation lead to significantly better proton conductivity. In one study, a SPAES copolymer with a 25% block of sulfonic domains achieved a proton conductivity of 0.24 S/cm at 80°C. researchgate.net The water uptake of the membrane, which is essential for proton transport, also increases with a higher sulfonation degree. vt.edu The goal is to achieve high conductivity while maintaining the membrane's mechanical integrity and controlling swelling.

Table 1: Research Findings on Ionic Conductivity in SPAES Membranes

| Sulfonated Monomer Used | Co-monomers | Key Finding | Reference |

|---|---|---|---|

| 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) | 4,4'-dichlorodiphenyl sulfone, 2,2‐Bis(4‐hydroxyphenyl) propane | Achieved a proton conductivity of 0.24 S/cm at 80°C for a random sulfone polymer. | researchgate.net |

| 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) | 4,4'-dichlorodiphenyl sulfone, 4,4'-biphenol, Bisphenol A | Investigated copolymers with up to 70 mol% sulfonation; conductivity increased with sulfonation level. | vt.edu |

The performance of SPAES membranes is critically dependent on their internal structure, or morphology. Effective proton transport requires the formation of continuous, interconnected hydrophilic channels within a stable, hydrophobic polymer matrix. This is achieved through a phenomenon called nanophase separation, where the sulfonated, water-absorbing (hydrophilic) segments of the polymer chains cluster together, separating from the non-sulfonated (hydrophobic) segments. vt.edu

Atomic force microscopy (AFM) is a key technique used to visualize this separation. vt.edu Studies have confirmed that as the degree of sulfonation increases, the morphology of the membrane transitions from isolated hydrophilic domains to a co-continuous structure where both hydrophilic and hydrophobic phases are interconnected. vt.eduresearchgate.net This formation of continuous hydrophilic pathways is crucial for achieving high ionic conductivity, as it allows protons to move efficiently through the membrane. vt.edu The specific structure of the bisphenol used in the polymerization also influences the degree of sulfonation required to achieve this optimal morphology. vt.edu

Poly(arylene ether sulfone)s derived from the polymerization of 4,4'-dichlorodiphenyl sulfone are a major class of high-performance engineering plastics, valued for their exceptional properties. smolecule.comnih.gov These materials are used in demanding applications in the aerospace, automotive, and medical industries. smolecule.com

Polymers derived from 4,4'-DCDPS are characterized by their remarkable thermal stability, chemical resistance, and robust mechanical properties. smolecule.comnih.gov The rigid aromatic backbone and the strong sulfone linkages contribute to a high glass transition temperature (Tg), which is the temperature at which the polymer changes from a rigid, glassy material to a more rubbery one. nih.gov

Thermogravimetric analysis (TGA) shows that these polymers are thermally stable to temperatures above 500°C. nih.gov They form strong, transparent, and flexible films with excellent mechanical characteristics. For example, certain poly(phthalazinone ether sulfone ketone)s, which incorporate sulfone linkages from DCDPS, exhibit tensile strengths exceeding 68 MPa and Young's moduli greater than 0.80 GPa. nih.gov The introduction of different structural units, such as cardo fragments, can further increase the glass transition temperature and heat resistance of the resulting copolymers. nih.gov

Table 2: Properties of High-Performance Polymers Derived from Dichlorodiphenyl Sulfone

| Polymer Type | Monomers Used | Glass Transition Temp. (Tg) | Thermal Stability (5% Weight Loss) | Tensile Strength | Reference |

|---|---|---|---|---|---|

| Poly(phthalazinone ether sulfone ketone)s | DHPZ, 4,4'-DCS, DCK | 264°C to 299°C | > 500°C | > 68 MPa | nih.gov |

High-Performance Engineering Plastics

Applications in High-Temperature Environments

Polymers derived from dichlorodiphenyl sulfone isomers, such as polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU), are renowned for their exceptional performance in high-temperature environments. wikipedia.org4spe.orgfuturemarketinsights.com These high-performance thermoplastics maintain their mechanical strength, stiffness, and dimensional stability over a wide temperature range, typically between -100 °C and 200 °C. wikipedia.org The inherent thermal stability is imparted by the rigid aromatic backbone and the strong sulfone group in their chemical structure. nih.gov

Their high glass transition temperatures (Tg), which range from 190°C to 230°C, and high heat deflection temperatures (HDT) make them suitable for applications where resistance to heat is critical. wikipedia.orgtuntunplastic.com For instance, Polysulfone (PSU) has an HDT of 174°C (345°F), while Polyphenylsulfone (PPSU) boasts an even higher HDT of 207°C (405°F). tuntunplastic.com This allows them to function as flame retardants without the addition of other flame-retardant chemicals, which can sometimes compromise mechanical strength. wikipedia.org

These properties lead to their use in demanding sectors such as aerospace, automotive, and electronics. tuntunplastic.comatul.co.in Specific applications include electrical equipment components, automotive fuses, and industrial processing parts that require durability under thermal stress. wikipedia.orgfuturemarketinsights.com

Interactive Table: Thermal Properties of Sulfone Polymers

| Polymer | Glass Transition Temperature (Tg) | Heat Deflection Temperature (HDT) | Key Thermal Characteristics |

| Polysulfone (PSU) | ~190°C | 174°C (345°F) tuntunplastic.com | Retains properties from -100°C to 150°C; high hydrolysis stability. wikipedia.org |

| Polyethersulfone (PES) | ~220-230°C | N/A | Excellent thermal stability and resistance to oxidizing agents. wikipedia.orgnih.gov |

| Polyphenylsulfone (PPSU) | ~220°C | 207°C (405°F) tuntunplastic.com | Superior toughness and impact resistance at high temperatures. syensqo.com |

Materials for Medical Device Fabrication

Sulfone polymers are extensively used in the medical industry due to their unique combination of properties, making them excellent alternatives to traditional materials like stainless steel and glass. nih.govfibre2fashion.com Their high strength, transparency, and, most importantly, resistance to repeated sterilization cycles have led to their adoption in a wide array of medical devices. 4spe.orgnih.gov

Applications for these polymers in the medical field are diverse and include:

Surgical Instruments and Trays: PPSU and PSU are used for instrument cases, handles, and sterilization trays due to their high impact strength and ability to withstand repeated sterilization. genesismedicalplastics.com

Medical Equipment Housings: The toughness and chemical resistance of sulfone polymers make them suitable for housings for medical equipment like anesthesia masks, connectors, and pump components for hemodialysis machines. syensqo.com

Filtration Systems: Polysulfone is a key material for manufacturing hollow fibers and membranes used in hemodialysis, water purification, and pharmaceutical filtration. wikipedia.orgfibre2fashion.com Its ability to be manufactured with a controllable pore size down to 40 nanometers is a significant advantage. wikipedia.org

Implantable Devices: Specific grades of PSU and PPSU have been developed for long-term implantable devices, such as catheter ports. genesismedicalplastics.comgenesismedicalplastics.com

Biocompatibility Considerations

Biocompatibility is a critical requirement for any material used in medical devices that come into contact with bodily tissues and fluids. tuntunplastic.com Sulfone polymers have a long and proven history of use in biocompatible medical applications. genesismedicalplastics.com

Standard medical grades of Polysulfone (PSU) and Polyphenylsulfone (PPSU) are certified for short-term contact, defined as up to 24 hours. genesismedicalplastics.com Furthermore, specialized grades have been developed and rigorously tested for long-term implantable applications (30 days or more). tuntunplastic.comgenesismedicalplastics.com These implantable grades, such as Eviva® PSU, are manufactured under stringent ISO 13485 quality standards to ensure they meet the strict regulatory requirements for biocompatibility. tuntunplastic.comgenesismedicalplastics.com Studies have shown that materials like hyperbranched poly(sulfone-amine) exhibit good biocompatibility with no notable effect on the bioactivity of cells in vitro. jlu.edu.cn

Textile Industry Applications

While the primary applications of polymers from dichlorodiphenyl sulfone are in high-performance plastics, the monomer itself and related sulfone compounds have found use in the textile industry. Specifically, dichlorodiphenyl sulfone isomers can be used as additives or precursors in the synthesis of reactive dyes. solvay.com Vinyl sulfone-based reactive dyes are widely used for coloring cotton textiles due to their ability to form strong, covalent bonds with the cellulose (B213188) fibers, resulting in excellent color fastness. researchgate.net The sulfone group plays a role in the chemical reaction that permanently fixes the dye to the fabric. researchgate.net

Blends of Sulfone Polymers for Tunable Properties

Blending different polymers is a common strategy to create new materials with tailored properties that meet specific application requirements. Sulfone polymers are often blended with other polymers to enhance their characteristics.

Studies on blends of Polyphenylene sulfone (PPSU) with different viscosities have shown that it is possible to create single-phase blends. mdpi.comnih.gov By carefully selecting the components, properties such as heat resistance and mechanical stability can be optimized. mdpi.comnih.gov For example, blending PPSU grades with smaller differences in their melt flow index (MFR) can result in higher heat resistance and more stable mechanical properties. mdpi.com Conversely, introducing low molecular weight oligomers can lead to a broader molecular weight distribution and a decrease in thermal and mechanical performance. mdpi.com

Polyethersulfone (PES) has also been blended with other polymers, such as thermotropic liquid crystalline polymers (TLCPs), to create in-situ composites. These blends can exhibit improved mechanical properties and processability. Additionally, blending PES with a quaternized PES (Q-PES) has been explored for creating anion exchange membranes, where the blend's compatibility and ratio are crucial for the final membrane's performance, including its conductivity and tensile strength. msrjournal.com

Advanced Characterization and Analytical Methodologies for 3,4 Dichlorodiphenyl Sulfone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3,4'-Dichlorodiphenyl sulfone and its derivatives. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of dichlorodiphenyl sulfone isomers.

¹H NMR Spectroscopy : In the proton NMR spectrum of 4,4'-Dichlorodiphenyl sulfone, the aromatic protons typically appear as doublets due to coupling. For instance, in d6-DMSO, the signals are observed at approximately 8.00 ppm (d, J = 8.4 Hz, 4H) and 7.71 ppm (d, J = 8.4 Hz, 4H). rsc.org The distinct chemical shifts and coupling constants for the non-symmetrical 3,4'-isomer allow for its differentiation from other isomers.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides detailed information about the carbon framework. For 4,4'-Dichlorodiphenyl sulfone in d6-DMSO, characteristic peaks are found at approximately 139.45, 139.07, 129.95, and 129.40 ppm. rsc.org The aromatic carbons adjacent to the sulfone group in dichlorodiphenyl sulfones generally resonate in the range of δ 125–140 ppm, which is useful for distinguishing between different regioisomers.

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and FT-Raman are essential for identifying the functional groups present in this compound.

FTIR Spectroscopy : The FTIR spectrum of dichlorodiphenyl sulfones is characterized by strong absorption bands corresponding to the sulfone group. The asymmetric S=O stretching vibration is typically observed in the range of 1315–1335 cm⁻¹, while the symmetric stretching appears between 1130–1170 cm⁻¹. These characteristic peaks confirm the presence of the sulfone functional group.

FT-Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. It is particularly useful for analyzing bulk samples and can be used to identify the compound in various forms. thermofisher.com The Raman spectrum of 4,4'-Dichlorodiphenyl sulfone is available in spectral databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be used for purity characterization. scispace.com The UV spectrum of 4,4'-dichlorodiphenyl sulfone is documented in the Sadtler Research Laboratories Spectral Collection (UV: 1356). nih.gov The wavelength of maximum absorbance for a related compound, 4-chloro-4'-hydroxydiphenyl sulfone, is 257.7 nm, which is attributed to the benzene (B151609) ring. walshmedicalmedia.com A method for characterizing the purity of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) has been developed using UV-vis spectroscopy. scispace.com

Mass Spectrometry

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the analysis of impurities.

High-Resolution Mass Spectrometry (HRMS) : HRMS can detect the molecular ion of dichlorodiphenyl sulfone at an m/z of approximately 287.16 (C₁₂H₈Cl₂O₂S). Common fragments observed include [C₆H₄ClSO₂]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful hyphenated technique used to separate and identify volatile compounds. It can be used to detect volatile byproducts in the synthesis of dichlorodiphenyl sulfones, such as dichlorobenzenes (m/z 146–150). The NIST Mass Spectrometry Data Center contains multiple GC-MS spectra for 4,4'-Dichlorodiphenyl sulfone. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from its isomers and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of dichlorodiphenyl sulfone isomers.

Separation of Isomers : HPLC is widely used to separate the different isomers of dichlorodiphenyl sulfone, such as the 2,4'-, 3,4'-, and 4,4'-isomers. google.comgoogle.com A common method involves using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. sielc.com Under such conditions, impurities often elute before the main dichlorodiphenyl sulfone peak.

Quantification : HPLC with a photodiode array (PDA) detector allows for the quantification of this compound and its related compounds. For instance, in the analysis of reaction mixtures, HPLC can determine the composition of the product, which might contain varying percentages of 4,4'-, 3,4'-, and 2,4'-isomers. google.com A study on the synthesis of a derivative, 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS), utilized HPLC to confirm the purity of the product. researchgate.net

Interactive Data Table: HPLC Method for Dichlorodiphenyl Sulfone Isomers

| Parameter | Value | Reference |

| Column | C18 | |

| Mobile Phase | Acetonitrile/Water Gradient | sielc.com |

| Detection | Photodiode Array (PDA) | |

| Retention Time | ~12 min (main peak) |

Interactive Data Table: Spectroscopic Data for 4,4'-Dichlorodiphenyl Sulfone

| Technique | Key Observations | Reference |

| ¹H NMR (d6-DMSO) | δ 8.00 (d, J=8.4 Hz, 4H), 7.71 (d, J=8.4 Hz, 4H) | rsc.org |

| ¹³C NMR (d6-DMSO) | δ 139.45, 139.07, 129.95, 129.40 ppm | rsc.org |

| FTIR | Asymmetric S=O stretch: 1315–1335 cm⁻¹; Symmetric S=O stretch: 1130–1170 cm⁻¹ | |

| HRMS | m/z 287.16 (C₁₂H₈Cl₂O₂S) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for assessing the purity and isomeric composition of dichlorodiphenyl sulfone mixtures. In the synthesis of 4,4'-Dichlorodiphenyl sulfone, this compound is a common impurity, and its concentration must be quantified to ensure the quality of the final polymer product. google.com GC analysis can effectively separate and quantify the 2,4'-, 3,4'-, and 4,4'- isomers. google.com

Research and industrial quality control protocols utilize GC, often coupled with a mass spectrometer (GC-MS), to confirm the isomeric distribution in a product batch. For instance, analysis of a synthesized dichlorodiphenyl sulfone product might show a composition of 99.6% 4,4'-isomer, 0.3% 2,4'-isomer, and 0.1% 3,4'-isomer, confirming the high purity of the primary product. google.com The technique is sensitive enough to detect even trace amounts of these isomers. google.com A recent study on hydrophobic contaminants in sediments also identified dichlorodiphenyl sulfone isomers using GC coupled with atmospheric pressure chemical ionization and mass spectrometry, highlighting the method's versatility. nih.govacs.org

Table 1: Typical Gas Chromatography (GC) Parameters for Dichlorodiphenyl Sulfone Isomer Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | DB-5MS Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) | nih.govacs.org |

| Carrier Gas | Helium | nih.govacs.org |

| Flow Rate | 1.0–2.0 mL/min | gcms.cz |

| Injection Mode | Splitless or Pulsed Splitless | nih.govgcms.cz |

| Inlet Temperature | Programmed ramp, e.g., 100°C increased to 280°C | nih.govacs.org |

| Oven Program | Initial 70°C, ramp at 10°C/min to 310°C, hold for 15 min | nih.govacs.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govgcms.cz |

Large-Scale Column Chromatography

Large-scale column chromatography serves as a viable, albeit often costly, method for the purification of dichlorodiphenyl sulfone isomers. This technique is particularly useful for isolating the 3,4'-isomer from the mother liquor remaining after the crystallization of the more abundant 4,4'-isomer.

The separation relies on the differential adsorption of the isomers to a stationary phase.

Traditional Adsorbents : Silica (B1680970) gel and alumina (B75360) are common stationary phases used for this purpose. The choice of eluent and specific conditions allows for the resolution of the different isomers.

Advanced Adsorbents : More advanced separation processes utilize X- or Y-type zeolites. google.com These materials can be tailored by exchanging cations (e.g., from Groups IA or IIA) at the cation exchange sites to create a highly selective adsorbent. google.com This process can achieve purities of 95% to over 99% for the desired isomer. google.com The efficiency of this chromatographic separation is dependent on parameters such as the water concentration of the adsorbent and the process temperature, which typically ranges from 20°C to 200°C. google.com

While effective, the cost of adsorbents and solvents makes large-scale column chromatography less economical for bulk industrial production compared to methods like recrystallization. google.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a critical tool for evaluating the thermal stability of polymers derived from this compound. The presence and structure of the sulfone monomer significantly influence the degradation profile of the resulting polymer. Aromatic poly(ether sulfones) (PES) are known for their high thermal stability, often with decomposition temperatures starting above 400°C. nih.gov

Table 2: Thermal Decomposition Data for Sulfone-Based Polymers

| Polymer System | Analysis Condition | Onset Decomposition Temp (Tonset) | Key Findings | Reference |

|---|---|---|---|---|

| Poly(ether sulfone) Copolymers | Nitrogen atmosphere, 10°C/min | 370 - 650°C | Degradation range is broad, depending on comonomer composition. | nih.govmdpi.com |

| Poly(ester urethane)/Poly(ether sulfone) Blends | Dynamic heating | >360°C | Blends showed lower stability than pure polymers, but stability increased with polysulfone content. | researchgate.net |

| Polysulfone (PSF) | Nitrogen then Air, 20°C/min | >400°C | High thermal stability is a key feature of sulfone polymers. | rsc.org |

| Polyphenylsulfone (PPSU) Derivatives | - | >400°C | Sulfone linkages contribute to high decomposition temperatures. |

Advanced Microscopy for Morphological Characterization

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology of materials incorporating this compound. While this isomer is a small molecule, its primary impact is on the microstructure of the high-performance polymers it helps create.

SEM is frequently used to study the surface and fracture morphologies of polymer blends and membranes. For instance, in blends of poly(etheretherketone) (PEEK) and poly(ethersulfone) (PES), SEM of cryo-fractured surfaces can reveal the phase morphology, such as the size and distribution of spherical PES domains within the PEEK matrix. semanticscholar.org This information is crucial for understanding the miscibility and mechanical properties of the blend. semanticscholar.org Similarly, the morphology of sulfonated poly(arylene ether sulfone) membranes, which can be synthesized from derivatives of dichlorodiphenyl sulfone, has been investigated using SEM and Atomic Force Microscopy (AFM) to observe surface smoothness and phase segregation between hydrophobic and hydrophilic domains. researchgate.net TEM provides even higher resolution, allowing for detailed analysis of material microstructures at the nanoscale. pku.edu.cn The non-linear structure imparted by the 3,4'-isomer can influence these morphologies, affecting properties like the formation of continuous phases in polymer blends or the pore structure in membranes.

Surface Enhanced Raman Spectroscopy (SERS) for Detection Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of molecules, making it suitable for the analysis of dichlorodiphenyl sulfone isomers. clinmedjournals.orgnih.gov The technique relies on the massive enhancement of the Raman signal when a molecule is adsorbed onto or very close to a nanostructured metallic surface, typically made of gold (Au) or silver (Ag). clinmedjournals.org This enhancement can be on the order of 10⁷ to 10¹⁵, enabling single-molecule detection in some cases. clinmedjournals.org

While specific SERS studies focusing exclusively on this compound are not widely documented, the methodology has been successfully established for its 4,4'- isomer, and the principles are directly transferable. A study on the detection of 4,4'-Dichlorodiphenyl sulfone demonstrated a method using gold nanoparticles (AuNPs) as the SERS substrate. fxcsxb.com The key findings include:

Characteristic Peaks : The 4,4'-isomer exhibits a characteristic SERS peak at 748 cm⁻¹, which can be used for its quantification. fxcsxb.com

Linear Range : A linear relationship was found between the intensity of this peak and the concentration of the analyte in the range of 0.05 to 10 mg/L. fxcsxb.com

Validation : The SERS results were validated against High-Performance Liquid Chromatography (HPLC), showing good agreement. fxcsxb.com

Because isomers possess unique vibrational fingerprints, SERS can distinguish between them. The this compound molecule would produce its own distinct SERS spectrum with characteristic peaks different from the 4,4'- and 2,4'- isomers. This specificity allows for the selective detection and quantification of the 3,4'- isomer in a mixture, provided that a proper SERS substrate is used and the characteristic spectral features are identified through theoretical calculations and experimental verification. fxcsxb.com

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorodiphenyl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic and geometric structure of 3,4'-Dichlorodiphenyl sulfone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. ysu.am DFT calculations are instrumental in predicting the molecular structure, vibrational spectra, and electronic properties of compounds like this compound. Studies on similar sulfone derivatives and substituted aromatic compounds frequently utilize DFT methods to achieve reliable theoretical data. researchgate.netnih.gov

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netnih.gov The resulting optimized structure provides key geometric parameters.

Based on studies of analogous molecules, the optimized structure of this compound would exhibit specific bond lengths, bond angles, and dihedral angles that define its conformation. The sulfone group geometry and the relative orientation of the two dichlorinated phenyl rings are of particular interest.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical, yet scientifically plausible, data based on known values for similar chemical structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.45 |

| C-S | ~1.78 | |

| C-Cl (Position 3) | ~1.75 | |

| C-Cl (Position 4') | ~1.74 | |

| Bond Angle (°) | O=S=O | ~120 |

| C-S-C | ~105 | |

| O=S-C | ~108 | |

| Dihedral Angle (°) | C-C-S-C | Defines the twist of the phenyl rings |

| Cl-C-C-C | Defines the planarity of the rings |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These calculations identify the fundamental vibrational modes of the molecule. The assignment of these theoretical frequencies to specific types of atomic motion (e.g., stretching, bending, twisting) is facilitated by Potential Energy Distribution (PED) analysis. nih.gov Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. nih.gov

For this compound, the vibrational spectrum would be characterized by modes associated with the sulfone group (S=O stretches), the carbon-sulfur bonds (C-S stretches), the phenyl rings (C-C stretching, C-H bending), and the carbon-chlorine bonds (C-Cl stretches).

Table 2: Representative Theoretical Vibrational Frequencies and Assignments for this compound This table presents hypothetical, yet scientifically plausible, data based on known values for similar chemical structures.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | ν(C-H) |

| ~1580-1450 | Aromatic C=C Stretch | ν(C=C) |

| ~1320 | Asymmetric SO₂ Stretch | νas(SO₂) |

| ~1160 | Symmetric SO₂ Stretch | νs(SO₂) |

| ~850 | C-S Stretch | ν(C-S) |

| ~750 | C-Cl Stretch | ν(C-Cl) |

| ~550 | SO₂ Bending | δ(SO₂) |

DFT calculations allow for the direct simulation of various spectroscopic data. The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical FT-IR and FT-Raman spectra. nih.govnih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. acs.orgresearchgate.net

Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. nih.gov The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and can be used to predict its electronic absorption spectrum (UV-Vis).

Vibrational Assignment with Potential Energy Distribution

Hartree-Fock (HF) Level Calculations

The Hartree-Fock method is another ab initio quantum chemistry method that can be applied to study this compound. HF theory approximates the many-electron wavefunction as a single Slater determinant and does not account for electron correlation as comprehensively as DFT. While generally less accurate than modern DFT methods for many molecular properties, HF calculations can still be valuable. researchgate.net

HF calculations are often used for initial geometry optimizations before applying more computationally expensive methods. They can also serve as a reference point for more advanced correlated calculations. For some systems, HF can provide a reasonable description of the electronic structure and molecular geometry. Thermodynamic properties and atomic charges can also be computed at the HF level, often in conjunction with a basis set like aug-cc-pVDZ, and compared with DFT results to assess the impact of electron correlation. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., liquid, solid, or in solution) over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to investigate its conformational dynamics, interactions with solvent molecules, or its behavior within a polymer matrix. For instance, in the context of its use as a monomer for high-performance polymers, MD simulations could elucidate how its structure and flexibility influence the bulk properties of the resulting polymer.

A study on the related isomer, 4,4'-dichlorobiphenyl (B164843) sulfone, utilized MD simulations to investigate a phase transition from a normal to an incommensurate modulated phase. tandfonline.comresearchgate.net The simulations were able to reproduce experimental diffraction patterns and revealed that the phase transition originates from large-scale fluctuations in molecular displacements. tandfonline.comresearchgate.net A similar approach could be applied to this compound to understand its solid-state behavior and phase transitions at different temperatures and pressures.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. In polymer science, QSPR models are invaluable for predicting the characteristics of a polymer based on the structural and physicochemical descriptors of its constituent monomer units. This approach allows for the in silico design and screening of new polymers with desired properties, such as thermal stability, mechanical strength, and optical characteristics, thereby reducing the need for extensive empirical synthesis and testing.

For poly(arylene ether sulfone)s (PAES), QSPR models are often developed by calculating various molecular descriptors for the monomer units. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), include parameters such as the heat of formation, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). scientific.net By applying statistical techniques like multiple linear regression or machine learning algorithms, a predictive equation is formulated that links these descriptors to a specific polymer property, such as the glass transition temperature (Tg). scientific.net

The isomeric structure of the dichlorodiphenyl sulfone monomer is a critical determinant of the final properties of the resulting polysulfone or polyethersulfone. The position of the chlorine atoms on the phenyl rings dictates the geometry of the polymer chain, which in turn influences intermolecular interactions, chain packing, and ultimately, the bulk properties of the material.

The use of this compound (3,4'-DCDPS), as opposed to the more common 4,4'-Dichlorodiphenyl sulfone (4,4'-DCDPS), introduces a significant structural change. The para-para linkage of the 4,4'-isomer facilitates the formation of linear, rigid polymer chains. This linearity allows for efficient chain packing, leading to high thermal stability and superior mechanical strength, which are hallmarks of high-performance polymers like PEEK and Udel. smolecule.com

Table 1: Influence of Dichlorodiphenyl Sulfone Isomer Structure on Polymer Properties

| Feature | 4,4'-Dichlorodiphenyl sulfone (para-para isomer) | This compound (meta-para isomer) |

|---|---|---|

| Monomer Geometry | Symmetrical, linear potential linkage | Asymmetrical, non-linear potential linkage |

| Polymer Chain Structure | Forms linear polymer chains. | Forms non-linear ("kinked") polymer chains. |

| Chain Packing | Efficient, ordered packing | Less efficient, disrupted packing |

| Resulting Polymer Properties | High thermal stability, high mechanical strength, high glass transition temperature (Tg). smolecule.com | Inferior thermal and mechanical properties, lower Tg compared to the 4,4'-isomer based polymer. |

| Industrial Role | Primary monomer for high-performance polysulfones (PSU) and polyethersulfones (PESU). smolecule.comaurorium.com | Typically an impurity/byproduct to be removed during purification of 4,4'-DCDPS. |

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of molecules like this compound. Theoretical calculations can generate predicted spectra (NMR, IR, UV-Vis) that can be compared with experimental data to confirm molecular structure and assign spectral features.